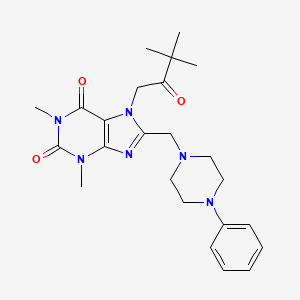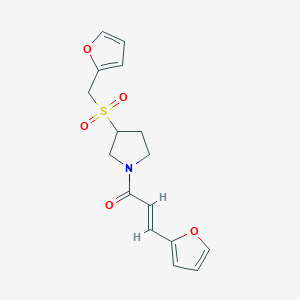
(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Substituted Furans and Pyrroles
Research has shown that furans and pyrroles are key synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. The study by Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These methods rely on organolithium, Grignard, and organozinc reagents to provide 3-furyl alcohols, which undergo novel oxidative rearrangement yielding 2-substituted furfural derivatives. This process has been applied to the enantioselective preparation of intermediates for natural product synthesis, showcasing a novel route to heterocycles such as furans and pyrroles through oxidative rearrangements of furyl alcohols and furyl sulfonamides, generating regioisomerically pure products (Kelly, Kerrigan, & Walsh, 2008).
Novel Routes to Sulfonylated Derivatives
Cui, Zhu, Li, and Cao (2018) developed an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process represents a new strategy for synthesizing sulfonylated derivatives, displaying excellent functional group tolerance and efficiency. Such methodologies are essential for the synthesis of complex organic molecules, potentially useful in drug development and material sciences (Cui, Zhu, Li, & Cao, 2018).
Asymmetric Synthesis and Catalytic Applications
The asymmetric Diels–Alder reaction between furans and propiolates, as reported by Ogura, Ito, Moriya, Horigome, and Takao (2021), demonstrates the controlled diastereoselective cycloaddition leading to complex organic frameworks. This research underscores the utility of furans in asymmetric synthesis, contributing to the development of enantioenriched compounds for pharmaceutical applications (Ogura et al., 2021).
Advanced Materials and Chemical Properties
The synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization, as explored by Peng, Li, Wang, Liu, and Yin (2016), highlights the versatility of furan derivatives in generating novel organic compounds with potential applications in materials science and medicinal chemistry. This research illustrates the role of furan derivatives in facilitating innovative synthetic routes to complex molecular architectures (Peng, Li, Wang, Liu, & Yin, 2016).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(6-5-13-3-1-9-21-13)17-8-7-15(11-17)23(19,20)12-14-4-2-10-22-14/h1-6,9-10,15H,7-8,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIPXZZKHYEHGW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


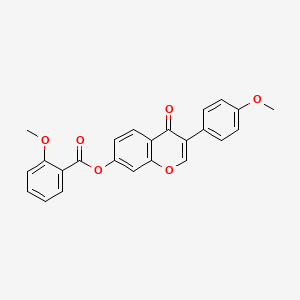
![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2827857.png)
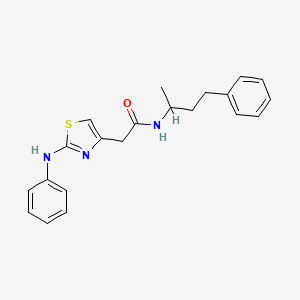
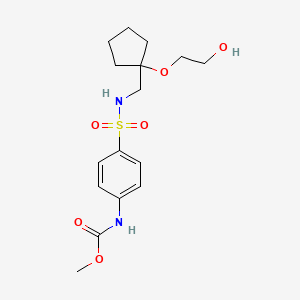


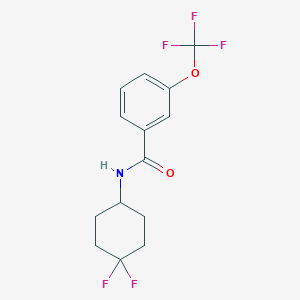
![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
